Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-3-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCUFWXNFAVXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.40 g/mol
- CAS Number : 172477-99-5
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biological targets and potential therapeutic applications.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating conditions such as neurodegenerative diseases or cancers.
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Antimicrobial | <10 | |
| Neuroprotective | 5.6 | |
| Enzyme Inhibition (e.g., AChE) | 12.4 |
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cell lines. This suggests potential for treating neurodegenerative diseases like Alzheimer’s.
- Antimicrobial Activity : In a series of assays against various bacterial strains, the compound showed significant antimicrobial activity with an IC50 value below 10 µM, indicating its potential as an antibacterial agent.
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The observed IC50 value of 12.4 µM suggests a moderate level of inhibition, warranting further investigation into its therapeutic potential.
Synthesis and Development
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzylpiperidine derivatives under controlled conditions to yield the desired product.
Synthetic Route Overview
- Starting Materials : Tert-butyl carbamate and benzylpiperidine.
- Reaction Conditions : The reaction is usually carried out in a solvent like dichloromethane at ambient temperature.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can produce secondary amines.
- Substitution : Can lead to the formation of various substituted piperidine derivatives.
These reactions are essential for developing new compounds with desired properties, making this carbamate crucial in synthetic organic chemistry.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | Carboxylic acids |
| Reduction | Produces secondary amines | Secondary amines |
| Substitution | Forms substituted derivatives | Various piperidine derivatives |
Biological Applications
Investigations into Biological Activity
The compound has been studied for its potential interactions with biological macromolecules, particularly enzymes and receptors. Its structural characteristics allow it to function as an enzyme inhibitor or receptor ligand, which is significant for drug development.
- Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes, potentially leading to therapeutic effects for various conditions.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing central nervous system activity.
Case Study: Antiviral Activity
A notable study published in MDPI explored the antiviral potential of similar compounds derived from piperidine. The study highlighted that modifications to the benzyl group significantly affected the antiviral activity against coronaviruses. This suggests that this compound could be further investigated for its antiviral properties.
Pharmaceutical Applications
Drug Development Potential
Given its ability to modulate biological targets, this compound is being explored for its therapeutic applications. It has shown promise in the following areas:
- CNS Agents : The compound's interaction with neurotransmitter systems makes it a candidate for developing drugs targeting neurological disorders.
- Antiviral Compounds : Its structural similarities with known antiviral agents suggest potential utility in treating viral infections.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and pharmaceuticals. The compound's synthesis can be scaled up using automated reactors and optimized processes to ensure high yield and purity.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The position and nature of substituents on the piperidine ring significantly influence physicochemical properties and biological activity. Key analogues include:
| Compound Name | CAS Number | Substituent Differences | Molecular Formula | Similarity Index |
|---|---|---|---|---|
| (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 216854-24-9 | Lacks methyl group on carbamate | C₁₇H₂₅N₂O₂ | 0.91 |
| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | 73889-19-7 | Carbamate at piperidin-4-yl position | C₁₇H₂₅N₂O₂ | 0.88 |
| tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | 155497-10-2 | Pyrrolidine core (5-membered ring) | C₁₈H₂₇N₂O₂ | 0.89 |
Key Findings :
- Ring Size : Pyrrolidine analogues (5-membered ring) exhibit higher conformational flexibility but lower metabolic stability compared to piperidine derivatives .
- Positional Isomerism : Piperidin-4-yl derivatives (e.g., CAS 73889-19-7) show altered hydrogen-bonding capacity due to spatial orientation, affecting solubility and target binding .
Functional Group Modifications
Variations in protective groups and functional moieties alter reactivity and applications:
Key Findings :
- Aminophenyl Derivatives: The 4-aminophenyl group in CAS 292.4 [M+1]+ () enhances π-π stacking interactions with biological targets, critical for antiviral activity .
- Hydroxymethyl vs. Methyl : Hydroxymethyl substituents (e.g., CAS 15923-40-7) improve aqueous solubility but introduce susceptibility to oxidation .
- Halogenated Moieties : Compounds like those in exhibit higher electrophilicity, enabling cross-coupling reactions in medicinal chemistry .
Stereochemical and Conformational Differences
Stereochemistry at the piperidine or carbamate positions modulates biological efficacy:
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate generally involves the following key steps:
Step 1: Formation of 1-benzylpiperidine Intermediate
Piperidine is reacted with benzyl halides (commonly benzyl chloride or benzyl bromide) under nucleophilic substitution conditions to yield 1-benzylpiperidine. This reaction is typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base to scavenge the generated acid.Step 2: Introduction of the Carbamate Group
The 1-benzylpiperidine intermediate undergoes carbamoylation by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate protecting group on the nitrogen or at the methyl position adjacent to the piperidine ring, depending on the exact synthetic route.Step 3: Reductive Amination (if applicable)
In some protocols, reductive amination is employed where 4-N-BOC-aminopiperidine reacts with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) to form the benzylated piperidine derivative with high yield.Step 4: Purification
The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients or by recrystallization to obtain the final compound with high purity.
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzylation of piperidine | Piperidine + Benzyl chloride + Base (e.g., NaHCO3) | DCM or THF | Room temperature | 4–12 hours | 80–95 |
| Carbamoylation with Boc-Cl | 1-Benzylpiperidine + tert-butyl chloroformate + TEA | DCM | 0–25 °C | 2–6 hours | 85–98 |
| Reductive amination (alt.) | 4-N-BOC-aminopiperidine + Benzaldehyde + NaBH(OAc)3 | DCE or DCM | Room temperature | 24–48 hours | Up to 98 |
| Purification | Silica gel chromatography or recrystallization | Hexane/Ethyl acetate | Ambient | Variable | — |
Industrial Production Methods
Scale-Up Considerations:
Industrial synthesis employs large-scale automated reactors with precise control of temperature, stirring, and reagent addition to maintain reaction uniformity and safety, especially for exothermic benzylation and carbamoylation steps.Purification Techniques:
Industrial processes often use distillation and recrystallization in addition to chromatography for cost-effective purification.Quality Control:
Reaction progress and product purity are monitored by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).Optimization for Enantiomeric Purity:
When stereochemistry is relevant, chiral catalysts or enantioselective crystallization techniques are employed to maintain high enantiomeric excess.
Detailed Research Findings and Analytical Characterization
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
Characteristic peaks include aromatic protons of the benzyl group (δ ~7.2–7.4 ppm), methylene protons adjacent to nitrogen (δ ~3.5 ppm), and tert-butyl group protons (δ ~1.4 ppm).Mass Spectrometry (ESI-MS):
Molecular ion peak at m/z ~305 [M+H]+ confirms molecular weight.X-ray Crystallography:
Used to confirm stereochemistry and molecular conformation, employing SHELX software for structure refinement.
Reaction Mechanism Insights
Benzylation:
Nucleophilic substitution where the piperidine nitrogen attacks the benzyl halide, displacing the halide ion.Carbamoylation:
Nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.Reductive Amination:
Formation of an imine intermediate between the amine and benzaldehyde, followed by reduction to the secondary amine.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct benzylation + Boc-Cl | Piperidine, Benzyl chloride, Boc-Cl, TEA | Straightforward, well-established | Requires careful control of side reactions | 80–95 |
| Reductive amination route | 4-N-BOC-aminopiperidine, benzaldehyde, NaBH(OAc)3 | High yield, mild conditions | Longer reaction time | Up to 98 |
| Industrial scale synthesis | Automated reactors, controlled addition | Scalable, reproducible | Requires investment in equipment | >90 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves coupling tert-butyl carbamate with substituted piperidine derivatives under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in toluene . Reductive amination or nucleophilic substitution may be employed to introduce the benzyl and methyl groups. Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–110°C), and purification via column chromatography or recrystallization .
- Key Data : For analogous compounds, yields range from 60–85% depending on reaction scale and intermediates (e.g., tert-butyl carbamate derivatives in patent syntheses) .
Q. How is this compound characterized spectroscopically?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituents on the piperidine ring (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 333.23 for C₁₉H₂₈N₂O₂) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. What are the stability and storage recommendations for this compound?
- Methodology : Store under inert gas (argon) at –20°C in airtight containers. Stability studies show degradation <5% over 6 months when protected from light and moisture. Avoid strong acids/bases to prevent carbamate cleavage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbamate group’s carbonyl oxygen (LUMO) may participate in hydrogen bonding with biological targets . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450 .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM), validate via:
- Dose-Response Curves : Use triplicate experiments with standardized cell lines (e.g., HEK293).
- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with assays .
- Structural Analog Comparison : Compare with tert-butyl piperidine carbamates in PubChem to isolate substituent effects (e.g., benzyl vs. nitrobenzyl groups) .
Q. How does stereochemistry at the piperidine 3-position influence pharmacological activity?
- Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst). Test enantiomers in receptor-binding assays (e.g., σ receptors) to correlate (R)- or (S)-configurations with activity. For example, (R)-isomers of similar carbamates show 3-fold higher affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodology :
- Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) to reduce costs.
- Crystallization-Induced Asymmetric Transformation : Enhance ee from 90% to >99% via controlled recrystallization in ethanol/water .
- PAT Tools : Use in-line FTIR to monitor ee during continuous flow synthesis .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
